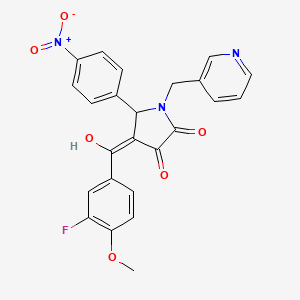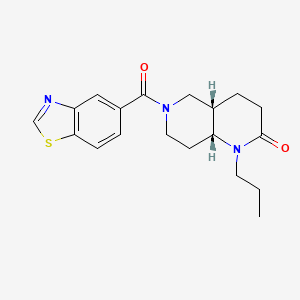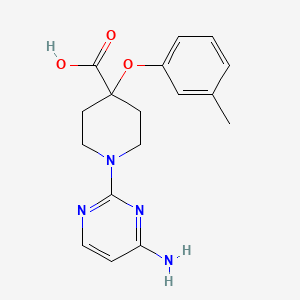
1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, also known as β-Thujaplicin, is a natural compound found in the heartwood of the Thuja plicata tree. It has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
β-Thujaplicin exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to inhibit the activity of various enzymes, including tyrosinase and cyclooxygenase-2.
Biochemical and Physiological Effects:
β-Thujaplicin has been shown to have various biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative stress. It also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using β-Thujaplicin in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining sufficient quantities of the compound for large-scale experiments.
Zukünftige Richtungen
Future research on β-Thujaplicin could focus on its potential use in the development of new cancer therapies, as well as its potential as an antimicrobial agent. Other potential areas of research could include the development of new methods for synthesizing the compound and the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
β-Thujaplicin can be synthesized through various methods, including the use of synthetic or natural precursors. One method involves the use of piperonal and 2,4,5-trimethoxybenzaldehyde as starting materials, which undergo a condensation reaction to form β-Thujaplicin.
Wissenschaftliche Forschungsanwendungen
Research has shown that β-Thujaplicin has potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory therapy, and as an antioxidant. Studies have also shown that β-Thujaplicin has antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-10-16(21-3)15(20-2)9-11(14)6-7-13(18)12-5-4-8-17-12/h4-10,17H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVRRLAUGRAIV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC=CN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=CN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)
![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)

![[1-(2-methoxy-2-methylpropanoyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5345785.png)

![N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5345798.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-ol](/img/structure/B5345803.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345809.png)


![2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5345837.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5345856.png)

![N-(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5345869.png)